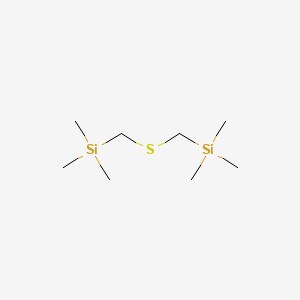

Bis(trimethylsilylmethyl) sulfide

Description

Overview of Bis(trimethylsilylmethyl) Sulfide (B99878) as a Research Target

Bis(trimethylsilylmethyl) sulfide, with the chemical formula C8H22SSi2, is a thioether that serves as a research tool for exploring the properties and reactions of organosilicon compounds. lookchem.comsigmaaldrich.comsigmaaldrich.com It is recognized for its role as a reagent in organic synthesis. lookchem.com The compound's structure and reactivity are being explored for potential uses in the development of new materials with specific properties for applications in areas like electronics or coatings. lookchem.com It has also been noted for its potential as an intermediate in the synthesis of pharmaceutical compounds. lookchem.com

Below are the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C8H22SSi2 sigmaaldrich.comsigmaaldrich.comscbt.com |

| Molecular Weight | 206.50 g/mol sigmaaldrich.comsigmaaldrich.comscbt.com |

| CAS Number | 4712-51-0 sigmaaldrich.comsigmaaldrich.comscbt.com |

| Appearance | Colorless to Almost Colorless Liquid chemicalbook.com |

| Density | 0.844 g/mL at 20 °C sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Boiling Point | 88 °C at 21 mmHg sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.455 sigmaaldrich.comsigmaaldrich.com |

| Flash Point | 65 °C (149 °F) - closed cup sigmaaldrich.comsigmaaldrich.com |

| SMILES | CSi(C)CSCSi(C)C sigmaaldrich.comsigmaaldrich.comuni.lu |

| InChI Key | GISUCMFTNKRCPF-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.comuni.lu |

Therefore, this article cannot be generated as per the provided instructions due to the lack of specific, verifiable research findings for the outlined synthetic methodology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethyl(trimethylsilylmethylsulfanylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22SSi2/c1-10(2,3)7-9-8-11(4,5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISUCMFTNKRCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CSC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22SSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197046 | |

| Record name | Silane, (thiobis(methylene))bis(thiomethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4712-51-0 | |

| Record name | Silane, (thiobis(methylene))bis(thiomethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (thiobis(methylene))bis(thiomethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trimethylsilylmethyl) Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Bis Trimethylsilylmethyl Sulfide

Fluoride (B91410) Ion-Promoted Desilylation Reactions

Fluoride ions, owing to the high affinity of fluorine for silicon, are potent promoters of desilylation reactions. In the case of bis(trimethylsilylmethyl) sulfide (B99878), the presence of a fluoride source, such as cesium fluoride or potassium fluoride, initiates a cascade of reactions that unlock the synthetic potential of this otherwise stable compound. The strong silicon-fluorine bond formation provides the thermodynamic driving force for the cleavage of the carbon-silicon bond, leading to the in situ generation of a highly reactive carbanionic species.

Methylthiomethylation of Carbonyl Compounds

Bis(trimethylsilylmethyl) sulfide has been demonstrated to be an effective reagent for the methylthiomethylation of a variety of carbonyl compounds, including aldehydes and ketones. This transformation, facilitated by a fluoride ion catalyst, results in the formation of β-substituted β-hydroxyethyl methyl sulfides, which are valuable building blocks in organic synthesis. The reaction proceeds smoothly under mild conditions, offering a convenient route to these functionalized sulfide derivatives.

The general transformation can be represented as follows:

A range of carbonyl compounds can be successfully employed in this reaction, leading to a diverse array of products. The table below illustrates the scope of the reaction with various aldehydes and ketones.

| Entry | Carbonyl Compound | Product | Yield (%) |

| 1 | Benzaldehyde | 2-Phenyl-2-hydroxyethyl methyl sulfide | 85 |

| 2 | p-Anisaldehyde | 2-(4-Methoxyphenyl)-2-hydroxyethyl methyl sulfide | 82 |

| 3 | Cyclohexanone | 1-((Methylthio)methyl)cyclohexan-1-ol | 78 |

| 4 | Acetophenone | 2-Phenyl-2-hydroxypropyl methyl sulfide | 75 |

Table 1: Examples of Methylthiomethylation of Carbonyl Compounds

The mechanism of the fluoride ion-promoted methylthiomethylation of carbonyl compounds with this compound involves a series of well-defined steps. The initial event is the attack of the fluoride ion on one of the silicon atoms of the this compound molecule. This results in the cleavage of a carbon-silicon bond and the formation of a transient (methylthio)methyl carbanion and trimethylsilyl (B98337) fluoride.

This highly nucleophilic carbanion then readily adds to the electrophilic carbonyl carbon of the aldehyde or ketone present in the reaction mixture. This nucleophilic addition step generates a lithium or potassium alkoxide intermediate, depending on the counterion of the fluoride salt used.

The proposed reaction mechanism is depicted below:

Role as a Synthetic Equivalent of (Methylthio)methyl Anion in Fluoride-Promoted Reactions

The reactions described above underscore the utility of this compound as a stable and convenient precursor to the highly reactive (methylthio)methyl anion. This anion is a valuable C1 nucleophile in organic synthesis, but its direct generation and handling can be challenging due to its instability.

By employing this compound in conjunction with a fluoride ion source, the (methylthio)methyl anion can be generated in situ under mild conditions. This approach avoids the need for strong bases or cryogenic temperatures often required for the formation of such reactive intermediates. The this compound effectively serves as a "masked" form of the (methylthio)methyl anion, which can be "unmasked" at the desired moment by the addition of a fluoride catalyst. This concept of synthetic equivalents is a cornerstone of modern synthetic strategy, allowing for the controlled and efficient construction of complex organic molecules.

Spectroscopic Characterization Techniques for Bis Trimethylsilylmethyl Sulfide and Its Derived Species

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of bis(trimethylsilylmethyl) sulfide (B99878), offering insights into the hydrogen, carbon, and heteroatom environments within the molecule.

The ¹H NMR spectrum of bis(trimethylsilylmethyl) sulfide is expected to be relatively simple, reflecting the symmetry of the molecule. The trimethylsilyl (B98337) (TMS) group protons characteristically appear in a region of the spectrum that is free from signals of most other organic protons, typically around 0 ppm biorxiv.org. This upfield chemical shift is a result of the shielding effect of the silicon atom libretexts.org. For this compound, two primary signals are anticipated:

A sharp, intense singlet corresponding to the 18 equivalent protons of the two trimethylsilyl, -Si(CH₃)₃, groups.

A singlet corresponding to the four protons of the two methylene, -CH₂-, bridges.

The integration of these signals would be in a 9:2 ratio, respectively (or 18:4). The exact chemical shift of the methylene protons would be influenced by the adjacent sulfur and silicon atoms.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -Si(CH₃)₃ | ~ 0.0 - 0.2 | Singlet | 18H |

| -S-CH₂-Si- | ~ 2.0 - 2.5 | Singlet | 4H |

| Note: The expected chemical shift values are based on general principles for trimethylsilyl groups and related organosulfur compounds. |

The ¹³C NMR spectrum of this compound is expected to show two distinct signals corresponding to the two different carbon environments in the molecule. Similar to ¹H NMR, the chemical shifts are influenced by the electronegativity of the neighboring atoms. The general chemical shift regions for carbons in organosilicon compounds are well-established libretexts.orglibretexts.org.

The carbon atoms of the trimethylsilyl, -Si(CH₃)₃, groups are expected to resonate at a high field (low ppm value).

The methylene carbon, -S-CH₂-Si-, signal will appear further downfield due to the influence of the adjacent sulfur atom.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| -Si(C H₃)₃ | ~ 1 - 5 |

| -S-C H₂-Si- | ~ 20 - 30 |

| Note: These are estimated chemical shift ranges based on typical values for similar structural motifs. |

While sulfur NMR (³³S NMR) is not routinely performed due to the low natural abundance and quadrupolar nature of the ³³S isotope, NMR studies of analogous compounds containing other heteroatoms can provide valuable structural insights. For instance, the tellurium analogue, bis(trimethylsilylmethyl) telluride (Te[CH₂Si(CH₃)₃]₂), has been characterized using ¹²⁵Te NMR spectroscopy. The ¹²⁵Te chemical shift for this compound is observed at 26 ppm. Upon oxidation to TeI₂[CH₂Si(CH₃)₃]₂, the chemical shift moves significantly downfield to 660 ppm, indicating a major change in the electronic environment of the tellurium atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound and its derivatives, which aids in their identification and characterization.

In a GC-MS analysis of this compound, the molecule is expected to undergo fragmentation upon electron ionization. The fragmentation of trimethylsilyl compounds is well-documented and often involves the loss of methyl groups and the formation of silicon-containing cations nih.govresearchgate.net. Key fragmentation pathways for this compound would likely include:

Formation of the trimethylsilyl cation [Si(CH₃)₃]⁺: This is a very common and stable fragment in the mass spectra of trimethylsilyl compounds, typically observed at m/z 73.

Loss of a methyl group: The molecular ion may lose a methyl radical to form an [M-15]⁺ ion.

Cleavage of the C-S bond: This could lead to fragments such as [CH₂SSi(CH₃)₃]⁺ or [CH₂Si(CH₃)₃]⁺.

The resulting mass spectrum would serve as a fingerprint for the compound, allowing for its identification in complex mixtures.

| Fragment Ion | m/z (expected) | Identity |

| [C₈H₂₂SSi₂]⁺ | 206.5 | Molecular Ion (M⁺) |

| [C₇H₁₉SSi₂]⁺ | 191.5 | [M - CH₃]⁺ |

| [C₄H₁₁SSi]⁺ | 119.2 | [CH₂SSi(CH₃)₃]⁺ |

| [C₄H₁₁Si]⁺ | 87.2 | [CH₂Si(CH₃)₃]⁺ |

| [C₃H₉Si]⁺ | 73.1 | [Si(CH₃)₃]⁺ |

| Note: The expected m/z values are based on the predicted fragmentation pattern. |

Mass spectrometry is crucial for characterizing the products of reactions involving this compound. For example, in reactions where it is used as a sulfur transfer reagent to form metal sulfides from metal oxides, MS techniques can be employed to identify the resulting organosilicon byproducts, such as hexamethyldisiloxane, ((CH₃)₃Si)₂O wikipedia.org.

In more complex synthetic applications, such as the formation of large macrocycles, electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the large, non-volatile products. For instance, in the synthesis of large organotin oxide macrocycles from related starting materials like MeSi(CH₂SnI₂R)₃ (where R = Me₃SiCH₂), ESI-MS was used to identify the formation of trikonta-nuclear (30-nuclear) molecular diorganotin oxide species in the gas phase researchgate.netnih.gov. This demonstrates the utility of mass spectrometry in characterizing the complex derivatives that can be synthesized from this compound and its analogues.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important technique for the characterization of this compound, providing valuable information about its molecular structure and the presence of specific functional groups. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational frequencies of its constituent bonds.

The primary absorption bands in the IR spectrum of this compound arise from the stretching and bending vibrations of the carbon-hydrogen (C-H), silicon-carbon (Si-C), and carbon-sulfur (C-S) bonds. The trimethylsilyl ((CH₃)₃Si) groups exhibit characteristic absorption patterns. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups attached to the silicon atoms are typically observed in the 2960-2850 cm⁻¹ region. Additionally, the methylene (-CH₂-) groups adjacent to the sulfur atom give rise to their own distinct C-H stretching frequencies within this range.

The Si-C bond vibrations are another key feature of the spectrum. The rocking and stretching vibrations of the Si-C bonds in the trimethylsilylmethyl moiety typically appear in the fingerprint region of the spectrum, broadly between 1250 cm⁻¹ and 700 cm⁻¹. Specifically, a strong absorption band around 1250 cm⁻¹ is often characteristic of the symmetric deformation of the Si-(CH₃)₃ group. The C-S stretching vibration is generally weak and falls in the range of 800-600 cm⁻¹, which can sometimes be obscured by other absorptions in the fingerprint region.

A detailed breakdown of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.

| Vibrational Mode | Functional Group | **Expected Frequency Range (cm⁻¹) ** | Intensity |

| Asymmetric C-H Stretch | -CH₃ (of Si(CH₃)₃) | ~2955 | Strong |

| Symmetric C-H Stretch | -CH₃ (of Si(CH₃)₃) | ~2895 | Medium |

| Asymmetric C-H Stretch | -CH₂- | ~2925 | Strong |

| Symmetric C-H Stretch | -CH₂- | ~2855 | Medium |

| Symmetric Si-CH₃ Deformation | Si-(CH₃)₃ | ~1250 | Strong |

| CH₂ Scissoring | -CH₂- | ~1410 | Medium-Weak |

| Si-C Stretch | Si-CH₂ | 860-830 | Strong |

| C-S Stretch | C-S-C | 700-600 | Weak-Medium |

X-ray Crystallography for Structural Elucidation of Derivatives

A notable example is the structural characterization of bis(trimethylsilylmethyl) tellurium diiodide , formed by the reaction of this compound's tellurium analog with iodine. sciforum.netresearchgate.net The crystal structure reveals a pseudo-trigonal bipyramidal geometry around the central tellurium atom. sciforum.net The two iodine atoms occupy the axial positions, while the two trimethylsilylmethyl groups and a stereochemically active lone pair of electrons reside in the equatorial plane. sciforum.net The I-Te-I bond angle deviates significantly from linearity, being approximately 175.29°, and the C-Te-C angle is 99.9°. sciforum.net

The trimethylsilylmethyl groups play a crucial role in the crystal packing, with intermolecular interactions influencing the supramolecular assembly. sciforum.netresearchgate.net The detailed crystallographic data for bis(trimethylsilylmethyl) tellurium diiodide is summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| a (Å) | 15.2916 |

| b (Å) | 15.7225 |

| c (Å) | 14.5272 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| I-Te-I Bond Angle (°) | 175.29 |

| C-Te-C Bond Angle (°) | 99.9 |

Furthermore, derivatives of this compound have been utilized in the synthesis of complex organometallic structures. For instance, the hydrolysis of related bis(trimethylsilylmethyl)tin dihalides leads to the formation of unique organotin oxide clusters. X-ray diffraction studies have been pivotal in determining the structures of these derivatives, such as the dimeric tetraorganodistannoxane [{((CH₃)₃SiCH₂)₂Sn(Cl)}₂O]₂ and the cyclic diorganotin oxide [((CH₃)₃SiCH₂)₂SnO]₃ .

The trimeric stannoxane [((CH₃)₃SiCH₂)₂SnO]₃ features a six-membered (SnO)₃ ring. The geometry around each tin atom is again influenced by the sterically demanding trimethylsilylmethyl ligands. The precise bond lengths and angles within these structures provide fundamental data for understanding the reactivity and properties of such organometallic compounds.

The crystallographic data for these organotin oxide derivatives underscores the utility of the bis(trimethylsilylmethyl) ligand in creating structurally diverse and stable inorganic frameworks.

Applications of Bis Trimethylsilylmethyl Sulfide in Organic Synthesis

Synthetic Utility in Carbonyl Compound Functionalization

The primary application of bis(trimethylsilylmethyl) sulfide (B99878) in the context of carbonyl compounds is to serve as a synthetic equivalent of the (methylthio)methyl anion [(CH₃SCH₂)⁻]. This reactive intermediate is generated in situ through the action of a fluoride (B91410) ion source, which cleaves the silicon-carbon bond. The resulting anion readily participates in nucleophilic addition reactions with a range of electrophiles, most notably the carbonyl carbon of aldehydes and ketones.

Methylthiomethylation is the process of adding a methylthiomethyl (CH₃SCH₂-) group to a substrate. In the functionalization of carbonyl compounds, this transformation is achieved by reacting an aldehyde or ketone with bis(trimethylsilylmethyl) sulfide in the presence of a fluoride catalyst. The reaction proceeds via the nucleophilic addition of the in situ-generated (methylthio)methyl anion to the carbonyl group, leading to the formation of a β-hydroxy sulfide upon workup.

The general mechanism involves the activation of the silicon-carbon bond by a fluoride ion, typically from a source like tetrabutylammonium fluoride (TBAF). This interaction results in the formation of a transient pentacoordinate silicon species, which then fragments to release the (methylthio)methyl anion and trimethylsilyl (B98337) fluoride. The highly nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a new carbon-carbon bond and a tetracoordinate silicon intermediate. Subsequent hydrolysis of this intermediate yields the final β-hydroxy sulfide product.

Detailed research has demonstrated the efficacy of this method with a variety of carbonyl compounds. The reaction conditions are generally mild, and the yields are often high, making it a synthetically useful transformation. The reaction of this compound with aldehydes and ketones in the presence of a catalytic amount of tetrabutylammonium fluoride in tetrahydrofuran (THF) provides the corresponding β-hydroxy sulfides in good yields.

The scope of the reaction is broad, encompassing both aromatic and aliphatic carbonyl compounds. For instance, benzaldehyde reacts smoothly to produce 1-phenyl-2-(methylthio)ethanol. Similarly, cyclic ketones like cyclohexanone and acyclic ketones such as 3-pentanone undergo methylthiomethylation to afford the corresponding tertiary alcohols.

The following table summarizes the results of the methylthiomethylation of various carbonyl compounds using this compound and catalytic tetrabutylammonium fluoride.

| Carbonyl Compound | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | 1-Phenyl-2-(methylthio)ethanol | 85 |

| Cyclohexanone | 1-[(Methylthio)methyl]cyclohexanol | 80 |

| 3-Pentanone | 3-Ethyl-1-(methylthio)-2-pentanol | 75 |

| Heptanal | 1-(Methylthio)-2-octanol | 82 |

| Acetophenone | 1-Phenyl-2-(methylthio)propan-1-ol | 78 |

Utilization of the Bis Trimethylsilylmethyl Moiety in Advanced Chemical Synthesis and Organometallic Chemistry

Role as a Bulky Ligand and Steric Stabilizer

While Bis(trimethylsilylmethyl) sulfide (B99878) can act as a ligand, its primary application in this area is not as a direct steric stabilizer for the specific examples cited.

Kinetic Stabilization of Low-Valent Main Group Compounds (e.g., Plumbylenes, Germanethiones)

Extensive literature searches reveal no documented instances of Bis(trimethylsilylmethyl) sulfide being used for the kinetic stabilization of low-valent main group compounds such as plumbylenes or germanethiones. This role is almost exclusively fulfilled by the significantly more sterically demanding bis(trimethylsilyl)methyl ligand, [CH(SiMe₃)₂], which effectively shields the reactive low-valent metal center from polymerization or other reactions.

Influence on Coordination Geometries and Reactivity in Organometallic Systems

There is limited specific information on how the this compound ligand influences coordination geometries. An early study from 1960 notes that it reacts with mercuric iodide in a 1:1 molar ratio, indicating it can coordinate to a transition metal, but detailed structural analysis or a systematic study of its influence on geometry and reactivity is not available in the reviewed literature. dss.go.th The steric and electronic effects of ligands are crucial in determining the final structure and properties of metal complexes. rsc.orgcam.ac.ukescholarship.orgnih.gov

Integration into Organometallic Precursors and Architectures

Searches for the use of this compound as a precursor for the specific organometallic architectures listed below did not yield relevant results.

Synthesis of Organotin Chalcogenides and Related Clusters

The synthesis of molecular organotin chalcogenides and clusters typically involves other sulfur sources or utilizes bulky groups like bis(trimethylsilyl)methyl attached directly to the tin atom to prevent polymerization. acs.org There is no specific literature detailing the use of this compound as a sulfur-transfer reagent or building block in the formation of these tin clusters.

Formation of Organoarsenic and Organogallium Complexes

No research findings were identified that describe the reaction of this compound with organoarsenic or organogallium compounds to form stable complexes as outlined.

Manganese Complexes and Other Transition Metal Species

Aside from the early mention of a reaction with mercuric iodide, dss.go.th specific research on the synthesis and characterization of manganese complexes or other transition metal species with a this compound ligand is not available.

Precursors for Metal Organic Chemical Vapor Deposition (MOCVD)

This compound, ((CH₃)₃SiCH₂)₂S, serves as a specialized sulfur source in Metal Organic Chemical Vapor Deposition (MOCVD), a dominant technique for fabricating high-quality thin films. The utility of this compound in MOCVD stems from its molecular structure, which imparts favorable volatility and decomposition characteristics essential for the controlled deposition of metal sulfide thin films.

The presence of two trimethylsilylmethyl groups provides steric bulk and influences the intermolecular forces, resulting in a liquid precursor with a suitable vapor pressure for consistent delivery into the MOCVD reactor. This allows for precise control over the growth rate of the thin films. The compound is designed to decompose cleanly at typical MOCVD growth temperatures, generally in the range of 350–550 °C.

A significant application of this compound is in the deposition of II-VI semiconductor thin films, such as zinc sulfide (ZnS) and cadmium sulfide (CdS). In a typical ZnS deposition process, this compound is co-reacted with a zinc precursor, like diethylzinc (DEZn). The precursors are transported into the reaction chamber via a carrier gas, such as hydrogen or nitrogen, where they thermally decompose on a heated substrate. This process leads to the formation of a crystalline ZnS film. The deposition parameters can be finely tuned to control the film's properties. For instance, the growth of ZnS nanowires has been investigated as a function of key parameters including substrate temperature and the ratio of sulfur to zinc (S/Zn) in the gas phase. mdpi.com

The decomposition mechanism of this compound is advantageous as it tends to minimize the incorporation of impurities into the growing film. The silicon-containing byproducts are typically volatile and are efficiently removed from the reaction chamber by the carrier gas. This clean decomposition is crucial for achieving films with high purity and desired electronic and optical properties.

Research has demonstrated that the structural and optical properties of the deposited films are highly dependent on the MOCVD process conditions. For CdS films, properties such as the optical band gap can be tuned by adjusting the deposition temperature and time. Similarly, for ZnS films, a suitable temperature range for MOCVD growth is between 400–500 °C, which aligns with the decomposition kinetics of the organometallic precursors. mdpi.com

Table 1: Example MOCVD Parameters for ZnS Thin Film Deposition

| Parameter | Typical Value / Condition | Reference |

| Metal Precursor | Diethylzinc (DEZn) | mdpi.com |

| Sulfur Precursor | This compound | |

| Substrate | GaAs (111)B with ZnS buffer | mdpi.com |

| Substrate Temperature | 400–500 °C | mdpi.com |

| Carrier Gas | Hydrogen (H₂) | |

| Catalyst (for nanowires) | Gold (Au) or Gold-Gallium (Au-Ga) alloys | mdpi.com |

Table 2: Resulting Properties of MOCVD-Grown Sulfide Films

| Film Material | Property | Observed Characteristic | Reference |

| ZnS | Crystal Structure | Zinc-blende (3C), Wurtzite (2H), or 15R polytypes | mdpi.com |

| ZnS | Morphology | Thin films or nanowires depending on conditions | mdpi.com |

| CdS | Crystal Structure | Hexagonal | |

| CdS | Optical Band Gap | 2.68–2.74 eV (tunable with deposition parameters) |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing bis(trimethylsilylmethyl) sulfide with high purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions using silylating agents like trimethylsilyl chloride and a sulfur-containing nucleophile (e.g., sodium sulfide). Purification involves solvent recrystallization or column chromatography to achieve >95% purity. Careful control of reaction stoichiometry and inert atmosphere (e.g., nitrogen) is critical to avoid side reactions involving moisture-sensitive silyl groups .

- Characterization : Confirm purity via -NMR (trimethylsilyl proton signals at ~0.1 ppm) and elemental analysis. Cross-validate with GC-MS to detect volatile impurities .

Q. How should this compound be stored to ensure stability?

- Storage Protocol : Store at -20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. Solubility in organic solvents (e.g., THF, DCM) should be verified before use in reactions .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Analytical Workflow :

- NMR : -NMR can confirm silyl group integrity (chemical shifts ~0 to -10 ppm).

- IR : Look for Si-C stretching (~1250 cm) and S-S/S-C vibrations (500–700 cm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (expected m/z for CHSSi: ~218.1) .

Advanced Research Questions

Q. How do steric effects from trimethylsilyl groups influence the reactivity of this compound in organometallic reactions?

- Mechanistic Insight : The bulky trimethylsilyl groups hinder nucleophilic attack at the sulfur center, reducing reaction rates in SN-type pathways. Computational modeling (DFT) can map steric hindrance and predict regioselectivity in cross-coupling reactions. Experimental validation via kinetic studies (e.g., monitoring reaction progress with -NMR) is recommended .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

- Troubleshooting : Discrepancies may arise from trace moisture or oxygen contamination. Replicate reactions under rigorously anhydrous/anaerobic conditions (Schlenk line/glovebox). Compare results across solvents (e.g., THF vs. DMF) to assess solvent effects on reactivity. Purity checks via X-ray crystallography can confirm structural integrity .

Q. How can this compound be utilized in polymer chemistry?

- Application Design : Its sulfur-silyl structure makes it a candidate for synthesizing polysulfide elastomers. Use controlled radical polymerization (RAFT/ATRP) with initiators like AIBN. Monitor chain growth via GPC and thermal stability via TGA/DSC. Note: Steric bulk may limit monomer incorporation efficiency .

Q. What are the challenges in detecting and quantifying hydrogen sulfide release from this compound in biological systems?

- Analytical Challenges : Direct detection of HS in live cells requires fluorescent probes (e.g., SF7-AM) or electrochemical sensors. Control experiments must differentiate HS generated from the compound versus endogenous sources. Use LC-MS/MS to track degradation products .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.